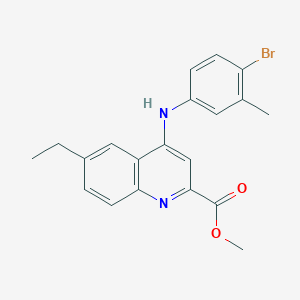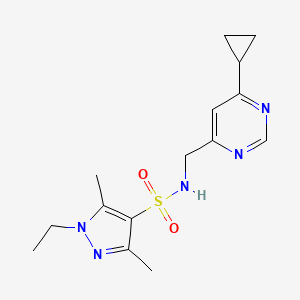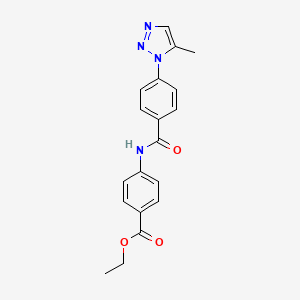
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclobutyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclobutyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PEPCK-C inhibitor and has shown promising results in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterisation
- Synthesis and X-ray Structure Characterisation: A series of novel pyrazole carboxamide derivatives, which are closely related to the chemical compound , were synthesized. These compounds contain a piperazine moiety and their structure was confirmed through IR, 1H NMR, and HRMS spectroscopy, along with X-ray crystal analysis (Hong-Shui Lv et al., 2013).
Pharmacological Applications
- σ1 Receptor Antagonist for Pain Management: Derivatives similar to the query compound have been identified as σ1 receptor (σ1R) antagonists. These compounds, including a pyrazole derivative named EST64454, have shown potential as clinical candidates for the treatment of pain due to their outstanding aqueous solubility, high permeability, and antinociceptive properties in animal models (J. Díaz et al., 2020).
Antimicrobial and Anticancer Activities
Potential Antimicrobial and Anticancer Agents
Novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and showed good to excellent antimicrobial activity (H. Hafez et al., 2016).
Antibacterial and Antifungal Agents
New pyrazole and isoxazole derivatives have been synthesized and characterized, displaying significant antibacterial and antifungal activities against various strains. These findings indicate the potential of such derivatives in developing new antimicrobial agents (P. Sanjeeva et al., 2022).
Eigenschaften
IUPAC Name |
cyclobutyl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c19-14(13-3-1-4-13)17-10-7-16(8-11-17)9-12-18-6-2-5-15-18/h2,5-6,13H,1,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSFEQNTCUXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2812960.png)
![1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2812963.png)
![N-(2,5-dimethylphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2812965.png)

![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl](/img/structure/B2812967.png)
![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)
![N-(3-methoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2812970.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)

![2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride](/img/structure/B2812978.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2812983.png)
